3-(1,3-苯并二氧杂环-5-基甲基)-6-氯-2-硫代亚基lidene-1H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

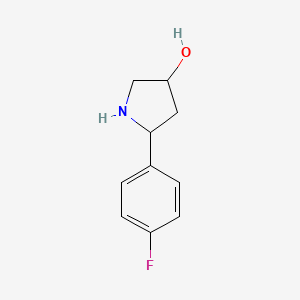

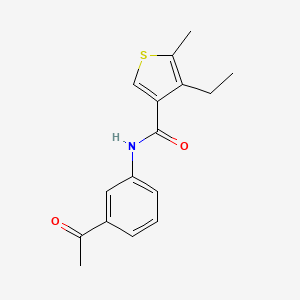

The compound “3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule. It contains a 1,3-benzodioxol group, which is a common motif in many natural products and drugs . The molecule also contains a quinazolinone group, which is a type of heterocyclic compound that has been studied for various biological activities.

科学研究应用

抗肿瘤和抗单胺氧化酶活性

由 2-硫代取代的 3-乙基-3H-螺[苯并[h]喹唑啉-5,1'-环己烷]-4(6H)-酮通过与卤化物的反应合成的化合物表现出高抗单胺氧化酶和抗肿瘤活性,突出了它们在抗抑郁和抗癌治疗应用中的潜力 (Markosyan 等人,2015)。

抗病毒活性

使用微波技术合成的新型 2,3-二取代喹唑啉-4(3H)-酮对包括甲型流感、SARS 冠状病毒、登革热、黄热病在内的多种病毒表现出潜在的抗病毒活性,表明它们在开发新抗病毒药物中的重要性 (Selvam 等人,2007)。

抗菌活性

包括 1-(3-苄基-4-氧代-3H-喹唑啉-2-基)-4-(取代)硫代氨基脲衍生物在内的各种合成的喹唑啉酮衍生物对选定的革兰氏阳性菌和革兰氏阴性菌表现出显着的抗菌活性,强调了它们在对抗细菌感染中的潜在用途 (Alagarsamy 等人,2015)。

利尿剂

制备了含有噻唑或 1,3,4-噻二唑部分的喹唑啉-4(3H)-酮衍生物,并表现出利尿活性,为利尿药物的开发提供了新途径 (Maarouf 等人,2004)。

抗癌活性和 EGFR-酪氨酸激酶靶向

靶向 EGFR-酪氨酸激酶的新型合成喹唑啉衍生物表现出显着的抗癌活性,特别是对 CNS SNB-75 癌细胞系,表明它们在癌症治疗中的重要性 (Noolvi & Patel,2013)。

作用机制

Target of Action

Compounds with a benzodioxol moiety have been found to interact with various targets, such as Glycogen synthase kinase-3 beta . The role of this enzyme is to add a phosphate group to glycogen synthase, which is a key enzyme in glycogen metabolism.

Mode of Action

The interaction of these compounds with their targets can lead to changes in the activity of the target protein, which can then influence various cellular processes .

Biochemical Pathways

Compounds that target glycogen synthase kinase-3 beta can influence pathways related to glycogen metabolism .

Result of Action

The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. For example, compounds that inhibit Glycogen synthase kinase-3 beta could potentially influence cell growth and metabolism .

安全和危害

未来方向

The future research directions for this compound would likely depend on its biological activity and potential applications. For example, if it shows promising activity as a drug, future research might focus on optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate 3-(1,3-benzodioxol-5-ylmethyl)-2-chloro-1H-quinazolin-4-one, followed by the introduction of a sulfur atom to form the final product.", "Starting Materials": [ "2-chloro-3-nitrobenzoic acid", "1,3-benzodioxole", "thiourea", "sodium hydroxide", "acetic acid", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Nitration of 2-chloro-3-nitrobenzoic acid with nitric acid to form 2-chloro-3,5-dinitrobenzoic acid.", "Step 2: Reduction of 2-chloro-3,5-dinitrobenzoic acid with tin and hydrochloric acid to form 2-chloro-3-amino benzoic acid.", "Step 3: Condensation of 2-chloro-3-amino benzoic acid with 1,3-benzodioxole in the presence of acetic acid and sodium hydroxide to form 3-(1,3-benzodioxol-5-ylmethyl)-2-chloro-1H-quinazolin-4-one.", "Step 4: Treatment of 3-(1,3-benzodioxol-5-ylmethyl)-2-chloro-1H-quinazolin-4-one with thiourea in the presence of ethanol and hydrochloric acid to introduce a sulfur atom and form the final product, 3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS 编号 |

422527-25-1 |

分子式 |

C16H11ClN2O3S |

分子量 |

346.79 |

IUPAC 名称 |

3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C16H11ClN2O3S/c17-10-2-3-12-11(6-10)15(20)19(16(23)18-12)7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H,18,23) |

InChI 键 |

YBPVWSVNIXCYJX-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Cl)NC3=S |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2940400.png)

![5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2940402.png)

![2-Chloro-1-[4-(6-chloropyrazin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2940405.png)

![N-(2-fluorobenzyl)-1-{4-[(2-methylbenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2940409.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2940410.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2940411.png)

![8-(4-Fluorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2940414.png)